3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide
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Overview
Description
3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide is a chemical compound that features a benzamide core linked to a piperazine ring substituted with a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide typically involves the reaction of 4-(2-methoxyethyl)piperazine with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the piperazine attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)piperazine: Shares the piperazine core but lacks the benzamide group.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Similar structure but with additional functional groups.
Uniqueness
3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group and benzamide core make it a versatile compound for various applications .
Properties
IUPAC Name |
3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-20-10-9-17-5-7-18(8-6-17)12-13-3-2-4-14(11-13)15(16)19/h2-4,11H,5-10,12H2,1H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYVARARHVECMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CC2=CC(=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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